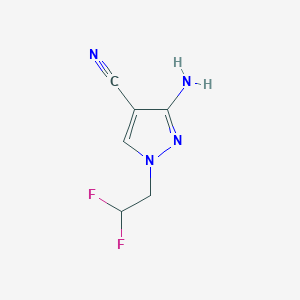

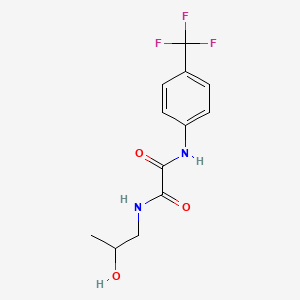

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile” is a heterocyclic organic compound . It is a building block used in the synthesis of a variety of heterocycles .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of similar pyrazole derivatives. For instance, a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation was developed .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole substituted with an amino group . The molecular weight is 172.14 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Electronic Properties and Spectral Enhancement

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, revealing its interaction with fullerene molecules. This interaction resulted in enhanced Raman activity, suggesting applications in the development of advanced materials with specific electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition

Research on heterocyclic derivatives, including pyrazolecarbonitriles, has demonstrated their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. These compounds' adsorption properties contribute to their performance, highlighting their potential in protecting metals against corrosion (Journal of Bio- and Tribo-Corrosion, 2020).

Crop Protection Applications

A synthesis study on pyrazoles, including the derivative 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, indicated their potential use as intermediates for applications in crop protection. These compounds were synthesized with high selectivity and yields, making them valuable for developing agrochemicals (Advances in Chemical Engineering and Science, 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using pyrazole derivatives has shown that some of these compounds possess significant antimicrobial activity. This suggests their potential for developing new antimicrobial agents to combat resistant strains (Heliyon, 2019).

Green Synthesis Approaches

A study utilizing sodium ascorbate as a catalyst for the synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles demonstrates the potential for greener, more environmentally friendly approaches to synthesizing these compounds. This method offers advantages such as mild conditions and minimizing waste, aligning with sustainable chemistry principles (Research on Chemical Intermediates, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBMOBPVPJJTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2584420.png)

![6-[5-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2584422.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![4,6-Dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2584428.png)

![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/no-structure.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2584433.png)